3-METHYL-N-(1H-TETRAZOL-5-YL)-2-THIOPHENECARBOXAMIDE
Overview
Description
3-METHYL-N-(1H-TETRAZOL-5-YL)-2-THIOPHENECARBOXAMIDE is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention due to their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(1H-TETRAZOL-5-YL)-2-THIOPHENECARBOXAMIDE typically involves the reaction of 3-methyl-2-thiophenecarboxylic acid with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring . The reaction conditions are crucial for the successful formation of the desired product, and parameters such as temperature, solvent, and reaction time need to be optimized.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-(1H-TETRAZOL-5-YL)-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
3-METHYL-N-(1H-TETRAZOL-5-YL)-2-THIOPHENECARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antibacterial, antifungal, and anticancer agent.
Material Science: Tetrazole derivatives are used in the development of energetic materials and propellants due to their high nitrogen content and stability.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 3-METHYL-N-(1H-TETRAZOL-5-YL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to various enzymes and receptors. This binding can inhibit the activity of these targets, leading to the desired biological effects . The compound’s ability to penetrate cell membranes enhances its efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-1H-Tetrazol-5-ylacetamide
- 3-(2-Methyl-2H-tetrazol-5-yl)aniline
- Di(1H-tetrazol-5-yl)methanone oxime
Uniqueness
3-METHYL-N-(1H-TETRAZOL-5-YL)-2-THIOPHENECARBOXAMIDE stands out due to its unique combination of the tetrazole ring and thiophene moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to other tetrazole derivatives.
Properties
IUPAC Name |
3-methyl-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5OS/c1-4-2-3-14-5(4)6(13)8-7-9-11-12-10-7/h2-3H,1H3,(H2,8,9,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEXZTCKRSKEGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=NNN=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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